molecular formula C8H13ClN2 B022840 Betahistine hydrochloride CAS No. 15430-48-5

Betahistine hydrochloride

Cat. No.: B022840
CAS No.: 15430-48-5
M. Wt: 172.65 g/mol
InChI Key: PIIWYFURBFSHKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Betahistine hydrochloride primarily targets the histamine receptors , specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the histaminergic system . By acting on the histamine receptors, this compound influences the generation of neuronal excitation, particularly in the vestibular nuclei . This action facilitates vestibular compensation, which is crucial for maintaining balance and preventing vertigo .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is readily and almost completely absorbed from the gastrointestinal tract . Absorption may be delayed with food . The time to peak plasma concentration is approximately 1 hour . Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear, preventing symptoms from developing . This action provides relief from vertigo, a common symptom of Ménière’s disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can influence the metabolism of betahistine to its principal metabolite 2-pyridyl acetic acid . Additionally, the presence of food can delay the absorption of betahistine, potentially affecting its bioavailability and therapeutic effect .

Biochemical Analysis

Biochemical Properties

Betahistine hydrochloride primarily affects the histaminergic system: It acts as a partial agonist of the H1 histamine receptor, and as an antagonist of the H3 histamine receptor . It changes the generation of neuronal excitation, e.g., in the vestibular nuclei, thereby facilitating vestibular compensation .

Cellular Effects

This compound can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . Based on its pharmacological properties, this compound is an effective medicament administrated in some diseases such as hearing loss, dizziness, vertigo, tinnitus, and Menière’s syndrome .

Molecular Mechanism

This compound belongs to the drugs that amplify effects of neurotransmitters such as acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . Its molecular properties have been studied by ab initio MO-LCAO-SCF method followed by the correction to the electron correlation (MP2) in vacuo as well as in water as a solvent .

Temporal Effects in Laboratory Settings

Its molecular properties have been effectively studied using high-quality ab initio calculations that include a part of the correlation energy .

Dosage Effects in Animal Models

It is known that this compound is an effective medicament for some diseases such as hearing loss, dizziness, vertigo, tinnitus, and Menière’s syndrome .

Metabolic Pathways

This compound is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of this compound .

Transport and Distribution

It is known that this compound primarily affects the histaminergic system .

Subcellular Localization

It is known that this compound primarily affects the histaminergic system .

Comparison with Similar Compounds

Betahistine hydrochloride is compared with other histamine-like compounds:

This compound stands out due to its specific use in treating vertigo and its unique receptor interactions.

Properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWYFURBFSHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165582
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5579-84-0, 15430-48-5
Record name Betahistine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Betahistine hydrochloride?

A1: While the exact mechanism is not fully understood, this compound is believed to act as a weak agonist of histamine H1 receptors and an antagonist of histamine H3 receptors in the inner ear and central nervous system. [, ] This dual action is thought to improve blood flow in the vestibular system and reduce the excitability of vestibular neurons, ultimately alleviating vertigo symptoms. [, , ]

Q2: Does this compound affect cerebral blood flow?

A2: Research suggests that this compound can improve cerebral blood flow. Studies in animals have demonstrated an increase in basilar artery blood flow following this compound administration. [] Clinical studies have also shown that this compound can improve arterial hemodynamics and cerebral blood perfusion in patients with vertebrobasilar insufficiency. []

Q3: How does this compound compare to histamine in its effects on blood flow?

A3: Studies in anesthetized dogs showed that this compound and histamine phosphate both increased basilar artery blood flow and caused a decrease in systemic arterial blood pressure. [] This suggests that this compound may have similar vasodilatory effects to histamine in the cerebral circulation.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C8H12N2 • HCl and a molecular weight of 180.65 g/mol.

Q5: Can this compound be combined with other intravenous medications?

A5: Studies have investigated the stability of this compound in combination with other injectable medications. Research indicates that this compound is stable at room temperature for at least 6 hours when mixed with Injections of Ciwujia, Shenmai, Dengzhanhuasu, and Gegensu. []

Q6: Are there specific analytical techniques used to evaluate the stability of this compound?

A6: Yes, researchers use various methods to assess this compound stability, including visual observation for appearance changes, pH measurements, and high-performance liquid chromatography (HPLC) to monitor drug concentration over time. [, , , ]

Q7: What are some strategies for enhancing the delivery and bioavailability of this compound?

A7: Researchers are exploring various approaches to improve this compound delivery. These include developing sustained-release tablets using ion-exchange resins [] and formulating microspheres using the emulsification-solvent evaporation method. [] Transdermal delivery systems using microemulsions are also under investigation. []

Q8: What is the rationale for developing sustained-release formulations of this compound?

A8: The development of sustained-release this compound formulations aims to prolong drug release, potentially reducing dosing frequency and improving patient compliance. This approach could also minimize fluctuations in plasma drug levels, leading to more consistent therapeutic effects. [, , ]

Q9: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A9: Several analytical methods have been developed and validated for quantifying this compound. High-performance liquid chromatography (HPLC) [, , , , , ] is widely utilized, along with spectrophotometric methods. [] Other techniques include capillary electrophoresis with electrochemiluminescence detection [] and flow injection analysis based on post-chemiluminescence reactions. []

Q10: Why are multiple analytical methods developed for the same compound?

A10: Different analytical methods offer varying advantages in terms of sensitivity, selectivity, cost-effectiveness, and suitability for specific sample matrices. Therefore, researchers develop and validate multiple methods to ensure accurate and reliable quantification of this compound in various research and quality control settings. [, , , , , , , , ]

Q11: What are the primary clinical applications of this compound?

A11: this compound is primarily prescribed for managing Meniere's disease, a disorder of the inner ear that causes vertigo, tinnitus, and hearing loss. [, ] It is also used to treat other forms of vertigo, including vertebrobasilar insufficiency vertigo. [, , , ]

Q12: Has this compound demonstrated efficacy in treating vertigo associated with cervical issues?

A12: Research suggests potential benefits of this compound in managing cervical vertigo. A study examining patients with cervical vertigo due to atlantoaxial joint disorder found that those treated with this compound intravenous drips alongside manipulation therapy experienced greater improvements in vertigo symptoms compared to those receiving only this compound. []

Q13: What is the evidence for this compound's efficacy in treating dementia associated with vertebrobasilar insufficiency?

A13: A double-blind, placebo-controlled crossover study investigated the effects of this compound in patients experiencing dementia alongside symptoms of vertebrobasilar insufficiency. The study found significant improvements in neurologic and psychologic functions, particularly in areas like cognition, memory, language, and coordination, in patients receiving this compound compared to placebo. []

Q14: Are there any studies comparing this compound to other treatment options for vertigo?

A14: Yes, several studies have compared this compound to other treatments for vertigo. Some research suggests that this compound may be more effective than Salvia miltiorrhiza for vertigo treatment. [] Additionally, a study found that this compound combined with flunarizine tablets was more effective than flunarizine alone in treating vertebrobasilar insufficiency vertigo. []

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